

A Technical Guide to L-Proline-¹³C₅,¹⁵N: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its properties, outlines key experimental methodologies for its use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, and provides visual representations of relevant metabolic pathways and experimental workflows.

Core Physical and Chemical Characteristics

L-Proline-¹³C₅,¹⁵N is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tool for tracing and quantification in complex biological systems.

Quantitative Data Summary

The physical and chemical properties of L-Proline-¹³C₅,¹⁵N are summarized in the table below, compiled from various suppliers and chemical databases.



Property	Value	References
Molecular Formula	¹³ C ₅ H ₉ ¹⁵ NO ₂	[1][2]
Molecular Weight	121.09 g/mol	[1][2][3]
Exact Mass	121.07713760 Da	
CAS Number	202407-23-6	_
Appearance	White to off-white powder/solid	_
Melting Point	~228 °C (decomposes)	_
Optical Activity	[α]25/D -86.0°, c = 2 in H ₂ O	_
Isotopic Purity (¹³C)	≥ 98-99 atom %	_
Isotopic Purity (15N)	≥ 98-99 atom %	_
Chemical Purity	≥ 95-98%	_
Solubility	Soluble in water. Information on solubility in other solvents is limited, but the unlabeled form is soluble in alcohol and insoluble in ether.	_
Storage Temperature	Room temperature to refrigerated (+2°C to +8°C). Protect from light.	_

Experimental Protocols and Applications

L-Proline-¹³C₅,¹⁵N is a versatile tool employed in a range of applications, most notably in quantitative proteomics, metabolomics, and metabolic flux analysis. Its use as an internal standard and a metabolic tracer allows for precise and accurate measurements in complex biological matrices.

Application in Quantitative Proteomics and Mass Spectrometry

Foundational & Exploratory





Stable isotope-labeled amino acids are widely used as internal standards for the accurate quantification of proteins and peptides by mass spectrometry. L-Proline-¹³C₅, ¹⁵N, with its known concentration and distinct mass, allows for the precise measurement of its unlabeled counterpart in biological samples.

This protocol is adapted from a validated method for the analysis of proline in human serum.

- Preparation of Standards and Quality Controls:
 - Prepare a stock solution of L-Proline-¹³C₅, ¹⁵N (internal standard, IS) in a suitable solvent (e.g., water or methanol).
 - Prepare calibration standards by spiking known concentrations of unlabeled L-proline into a surrogate blank serum (proline-free).
 - Add a fixed concentration of the L-Proline-¹³C₅,¹⁵N IS to all calibration standards and quality control samples.
- Sample Preparation:
 - Thaw human serum samples on ice.
 - Precipitate proteins by adding a sufficient volume of ice-cold methanol (e.g., 3 volumes of methanol to 1 volume of serum).
 - Vortex the mixture thoroughly.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Transfer the supernatant containing the extracted proline to a clean tube.
 - Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
- LC-MS/MS Analysis:



- Liquid Chromatography (LC):
 - Use a suitable column for amino acid separation, such as a Phenomenex Lux 5u
 Cellulose-1 column (250 × 4.6 mm).
 - Employ an isocratic mobile phase, for example, 40% methanol in 0.05% formic acid aqueous solution.
 - Set an appropriate flow rate and injection volume.
- Mass Spectrometry (MS):
 - Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification.
 - Set the MRM transitions for both unlabeled L-proline and L-Proline-¹³C₅, ¹⁵N.
 - Optimize MS parameters such as collision energy and declustering potential for each transition.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of proline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application in Metabolic Tracing and Flux Analysis

L-Proline-¹³C₅,¹⁵N serves as a tracer to investigate the dynamics of proline metabolism, including its biosynthesis, degradation, and incorporation into other metabolic pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of malignancy.

This generalized protocol outlines the workflow for a metabolic tracing experiment using L-Proline-¹³C₅, ¹⁵N in cultured cells.



Cell Culture and Labeling:

- Culture cells of interest to a desired confluency in standard growth medium.
- Replace the standard medium with a labeling medium containing L-Proline-¹³C₅,¹⁵N at a known concentration. The concentration should be chosen based on the specific experimental goals and the normal proline concentration in the medium.
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled proline. Time-course experiments can be performed to monitor the kinetics of label incorporation.

Metabolite Extraction:

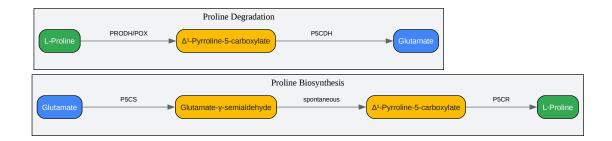
- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled proline.
- Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent, such as 80% methanol, to the cell culture plate.
- Incubate on ice for 10 minutes.
- Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
- Vortex the mixture vigorously.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant containing the metabolites.
- Sample Analysis by Mass Spectrometry (LC-MS or GC-MS):
 - Analyze the extracted metabolites using a high-resolution mass spectrometer coupled to either liquid chromatography (LC-MS) or gas chromatography (GC-MS).
 - For GC-MS analysis, derivatization of the amino acids is typically required to increase their volatility.



- The mass spectrometer will detect the mass isotopologues of proline and its downstream metabolites, allowing for the determination of the extent of ¹³C and ¹⁵N incorporation.
- Data Analysis and Interpretation:
 - Process the raw mass spectrometry data to identify and quantify the different mass isotopologues of proline and related metabolites.
 - Correct for the natural abundance of ¹³C and ¹⁵N.
 - Calculate the fractional or percentage enrichment of the labeled isotopes in each metabolite.
 - Interpret the labeling patterns to elucidate the activity of metabolic pathways involving proline.

Visualization of Pathways and Workflows

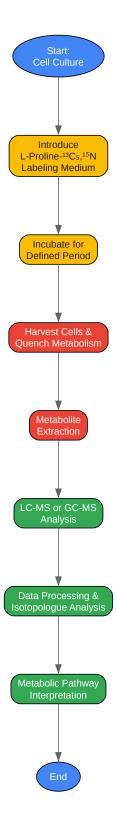
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving proline and a typical experimental workflow for stable isotope tracing.





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Caption: Proline Biosynthesis and Degradation Pathways.





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Caption: Experimental Workflow for Stable Isotope Tracing.

Conclusion

L-Proline-¹³C₅,¹⁵N is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reliable investigations into protein quantification, metabolic pathways, and cellular physiology. This guide provides a foundational understanding for the effective utilization of this stable isotope-labeled compound in a variety of research and development settings.

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- To cite this document: BenchChem. [A Technical Guide to L-Proline-¹³C₅,¹⁵N: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12059144#physical-and-chemical-characteristics-of-l-proline-13c5-15n]

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